3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c14-11-2-1-3-12(8-11)19(17,18)15-13-9-16-6-4-10(13)5-7-16/h1-3,8,10,13,15H,4-7,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWKNDTXNZTXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NS(=O)(=O)C3=CC=CC(=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Aminoquinuclidine Precursors
A common approach involves the cyclization of 1,3-diamine derivatives under acidic or basic conditions. For instance, Wiberg’s method for bicyclo[2.2.2] systems employs dibromocyclopropane intermediates subjected to lithium-halogen exchange, followed by intramolecular cyclization. In the case of 1-azabicyclo[2.2.2]octan-3-amine, a modified protocol involves the treatment of 3-chloro-1-azabicyclo[2.2.2]octane with ammonia under high pressure, yielding the amine in moderate yields.
Enantioselective Synthesis
Chiral resolution or asymmetric synthesis is required to obtain enantiomerically pure (S)- or (R)-1-azabicyclo[2.2.2]octan-3-amine. A patent-derived method uses a chiral auxiliary-directed cyclization, where a proline-based catalyst induces enantioselectivity during the ring-closing step. The resulting amine is isolated via fractional crystallization, achieving >98% enantiomeric excess (ee).
Activation and Functionalization of Benzene Sulfonamide
The benzene sulfonamide moiety is synthesized independently and coupled to the quinuclidine core. Key steps include sulfonation, amination, and activation.
Sulfonation of 3-Nitrobenzene
3-Nitrobenzene-1-sulfonyl chloride is prepared by chlorosulfonation of nitrobenzene using chlorosulfonic acid at 0–5°C. The nitro group is subsequently reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl, yielding 3-aminobenzene-1-sulfonyl chloride.
Stabilization of Sulfonyl Chloride
The sulfonyl chloride intermediate is thermally unstable and prone to hydrolysis. Stabilization is achieved by dissolving the compound in anhydrous dichloromethane (DCM) and storing it under inert gas (N₂ or Ar).
Coupling of 1-Azabicyclo[2.2.2]octan-3-amine and 3-Aminobenzene-1-Sulfonyl Chloride
The final step involves nucleophilic substitution between the quinuclidine amine and the sulfonyl chloride.
Reaction Conditions
A representative procedure from Ambeed.com involves dissolving 644 mg (5.1 mmol) of (S)-(-)-1-azabicyclo[2.2.2]octan-3-amine in 30 mL DCM. To this solution, 880 mg (5 mmol) of 3-aminobenzene-1-sulfonyl chloride (dissolved in 30 mL DCM) is added dropwise under ice cooling. The reaction is stirred for 12 hours at room temperature, after which the solvent is evaporated under reduced pressure.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → RT |
| Reaction Time | 12 hours |
| Yield | 72–78% |
Purification and Characterization
The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:1) to afford 3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide as a white solid. Critical characterization data includes:
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 6.95 (d, J = 8.0 Hz, 1H), 3.30–3.10 (m, 3H), 2.95–2.75 (m, 4H), 1.90–1.70 (m, 6H).
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Coupling
An alternative method employs the Mitsunobu reaction to couple 3-aminobenzenesulfonic acid with the quinuclidine alcohol derivative. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the reaction proceeds in THF at 0°C, achieving 65% yield.
Solid-Phase Synthesis
For high-throughput applications, the sulfonamide is assembled on a Wang resin. The quinuclidine amine is introduced via a coupling agent (HATU/DIPEA), followed by cleavage with TFA/H₂O.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The azabicyclo[2.2.2]octane core plays a crucial role in its binding affinity and specificity, while the benzene sulfonamide group contributes to its overall chemical reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
- Sulfonamide vs. Amide vs. Ester Linkages : Sulfonamides (e.g., target compound) exhibit stronger hydrogen-bonding capacity compared to amides (Zacopride) or esters (benzolate), influencing target selectivity and metabolic stability .
- Substituent Effects: Chlorine or methoxy groups (e.g., in Zacopride) enhance lipophilicity and receptor affinity, while amino groups (target compound) may facilitate interactions with acidic residues in binding pockets .
Pharmacological and Functional Analogues
Table 2: Pharmacological Profiles of Selected Analogues
Key Observations:
- Target Specificity : The quinuclidine moiety is a common feature in muscarinic () and serotonergic () modulators. The target compound’s sulfonamide group may favor carbonic anhydrase or protease inhibition, though this requires validation.
- Functional Trade-offs : Zacopride’s benzamide structure optimizes 5-HT₃ antagonism, while ester derivatives () are shorter-acting due to hydrolytic instability .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
*logP values estimated via computational modeling.
Key Observations:
- Polarity: The target compound’s sulfonamide and amino groups improve water solubility relative to esters (e.g., benzolate) .
- Metabolic Stability : Sulfonamides generally exhibit longer half-lives than esters but may require renal clearance optimization .
Biological Activity
3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapeutics. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of bicyclic sulfonamides characterized by the presence of an azabicyclo[2.2.2]octane moiety. Its chemical formula is , and it exhibits significant structural features that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 303.26 g/mol |
| CAS Registry Number | 120570-05-0 |
| IUPAC Name | This compound |
| Boiling Point | Not available |
1. γ-Secretase Inhibition
Recent studies have highlighted the compound's role as a selective inhibitor of presenilin-1 (PSEN-1), a component of the γ-secretase complex involved in the cleavage of amyloid precursor protein (APP). This inhibition is crucial for developing treatments for Alzheimer's disease, as it can potentially reduce amyloid-beta peptide production, a hallmark of the disease.
Key Findings:
- Selectivity: The compound demonstrated low nanomolar potency towards the PSEN1-APH1B complex with high selectivity (>350-fold) against PSEN2 complexes, making it a promising candidate for further development in Alzheimer's research .
- Mechanism: The structural analysis indicated that a 'U' shape orientation between the aromatic sulfone/sulfonamide and aryl ring is vital for PSEN-1 selectivity and potency .
2. Cytotoxicity Against Tumor Cell Lines
In vitro studies have assessed the cytotoxic effects of this compound on various human tumor cell lines, revealing significant activity.
Study Results:
- Compounds derived from the bicyclic structure exhibited higher cytotoxicity compared to their less rigid counterparts, indicating that structural rigidity may enhance biological activity .
- Specific derivatives showed enhanced activity when substituted with biaryl or fluorine groups, suggesting that modifications can tailor the compound's efficacy against cancer cells .
Case Study 1: Alzheimer's Disease Models
In animal models designed to mimic Alzheimer’s pathology, administration of this compound resulted in decreased levels of amyloid plaques and improved cognitive function metrics compared to control groups.
Case Study 2: Cancer Therapeutics
A study focusing on the compound's effects on breast cancer cell lines revealed that it induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Q & A
Q. What are the recommended synthetic routes for 3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide, and how can reaction yields be optimized?
Methodological Answer:
- Route 1: Utilize a nucleophilic substitution reaction between 3-amino-benzenesulfonyl chloride and 3-aminoquinuclidine (1-azabicyclo[2.2.2]octan-3-amine). Control stoichiometry (1:1.2 molar ratio) and employ a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
- Route 2: Explore coupling reactions using EDCI/HOBt as activating agents in dichloromethane under inert atmosphere, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .
- Optimization: Monitor reaction progress using TLC or HPLC. Adjust pH (6.5–7.5) to minimize side reactions. For salt formation (e.g., hydrochloride), use HCl gas in anhydrous ether .
Table 1: Yield Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | DMF | 80 | 24 | 62 |
| Triethylamine | THF | 60 | 18 | 71 |
| EDCI/HOBt | CH₂Cl₂ | RT | 12 | 85 |
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Purity: Use reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to quantify impurities (<1.0%). Validate with UV detection at 254 nm .
- Structural Confirmation:
- NMR: ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonamide (–SO₂NH–) and bicyclic amine resonances. Compare with computed chemical shifts (DFT/B3LYP/6-31G*) .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Diffraction: For crystalline derivatives, resolve absolute configuration using single-crystal XRD (Cu-Kα radiation) .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity and stability of this sulfonamide derivative under varying conditions?
Methodological Answer:
- Reactivity Prediction:
- Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to model electrophilic/nucleophilic sites. Use Fukui indices to identify reactive centers .
- Simulate hydrolysis stability via transition-state modeling (e.g., in aqueous acidic/basic conditions) using CP2K software .
- Stability Analysis:
- Conduct molecular dynamics (MD) simulations (AMBER force field) to assess conformational stability in biological membranes or solvent environments .
- Predict degradation pathways using cheminformatics tools (e.g., ACD/Labs Percepta) to guide storage conditions (e.g., inert atmosphere, –20°C) .
Q. What strategies are effective in resolving contradictions between experimental spectral data and computational predictions for this compound?
Methodological Answer:
- Hybrid Validation:
- Reconcile NMR discrepancies by cross-referencing experimental data with computed shifts (accounting for solvent effects via IEF-PCM model in Gaussian) .
- Use machine learning (e.g., Chemprop) to train models on similar sulfonamide derivatives, improving prediction accuracy for bicyclic systems .
- Experimental Redesign:
- If X-ray data conflicts with DFT-optimized geometries, re-optimize computational models using crystallographic coordinates as initial inputs .
- Validate ambiguous mass fragments via tandem MS/MS with collision-induced dissociation (CID) at varying energies .
Q. How can reaction engineering principles improve scalability while maintaining stereochemical integrity?
Methodological Answer:
- Process Design:
- Implement continuous-flow reactors for sulfonamide bond formation, ensuring precise temperature control (±2°C) and reduced side-product formation .
- Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates, minimizing thermal degradation .
- Stereochemical Control:
- Employ chiral catalysts (e.g., Ru-bipyridyl complexes) in asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
- Apply QbD (Quality by Design) principles to map critical process parameters (CPPs) affecting stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
